8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile
Overview
Description
8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 8th position and a cyano group at the 6th position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with α-bromoketones, followed by cyclization and bromination . The reaction conditions often involve the use of solvents like ethyl acetate and reagents such as tert-butyl hydroperoxide (TBHP) for the bromination step .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Cyclization Reactions: Catalysts like palladium or copper can be employed to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while cyclization reactions can produce fused polycyclic compounds .
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Its unique structural properties make it useful in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-6-carbonitrile largely depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but often include inhibition of specific enzymes or modulation of receptor activity .
Comparison with Similar Compounds
6-Bromoimidazo[1,2-a]pyridine: Similar structure but lacks the cyano group at the 6th position.
8-Bromo-6-chloroimidazo[1,2-a]pyridine: Contains an additional chlorine atom at the 6th position.
Uniqueness: The cyano group, in particular, can participate in various chemical transformations, making this compound a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3/c9-7-3-6(4-10)5-12-2-1-11-8(7)12/h1-3,5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOXNHVFPVGULV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(C=C(C2=N1)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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